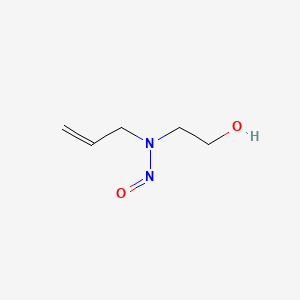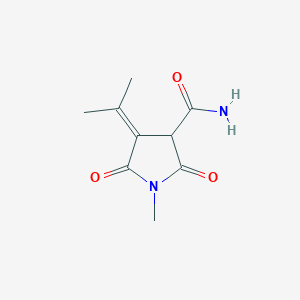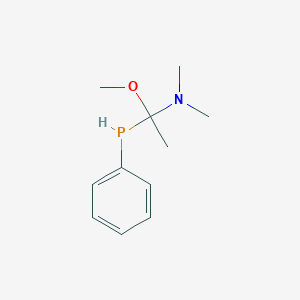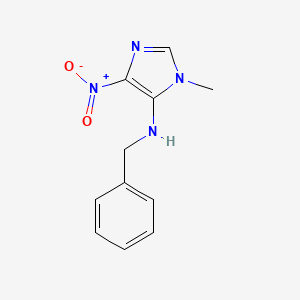
1H-Imidazol-5-amine, 1-methyl-4-nitro-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-methyl-4-nitro-1H-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, a methyl group, and a nitro group attached to the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methyl-4-nitro-1H-imidazol-5-amine can be achieved through various methods. One common approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines. Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile methods .
Industrial Production Methods
Industrial production of N-benzyl-1-methyl-4-nitro-1H-imidazol-5-amine typically involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-methyl-4-nitro-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require catalysts and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-benzyl-1-methyl-4-amino-1H-imidazol-5-amine, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-benzyl-1-methyl-4-nitro-1H-imidazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-1-methyl-4-nitro-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
N-benzyl-1-methyl-4-nitro-1H-imidazol-5-amine can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
The uniqueness of N-benzyl-1-methyl-4-nitro-1H-imidazol-5-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Properties
CAS No. |
91089-21-3 |
|---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
N-benzyl-3-methyl-5-nitroimidazol-4-amine |
InChI |
InChI=1S/C11H12N4O2/c1-14-8-13-11(15(16)17)10(14)12-7-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 |
InChI Key |
VKWNWCCWGABWCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1NCC2=CC=CC=C2)[N+](=O)[O-] |
solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


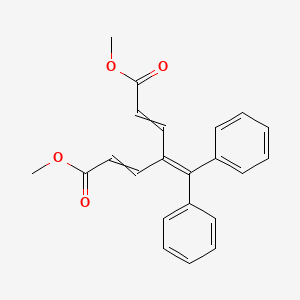

![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
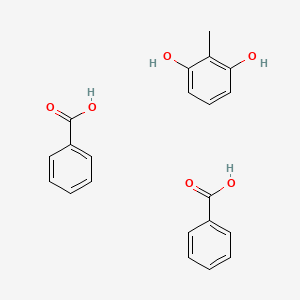
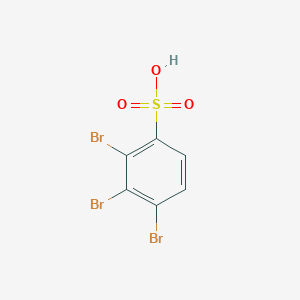
![Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14373349.png)
![Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide](/img/structure/B14373350.png)

![1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine](/img/structure/B14373364.png)
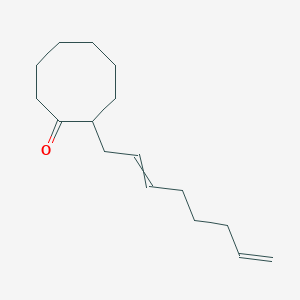
![1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14373384.png)
